1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene
CAS No.: 61761-56-6
Cat. No.: VC18700253
Molecular Formula: C16H24
Molecular Weight: 216.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61761-56-6 |
|---|---|
| Molecular Formula | C16H24 |
| Molecular Weight | 216.36 g/mol |
| IUPAC Name | 1-butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene |
| Standard InChI | InChI=1S/C16H24/c1-3-5-8-14-12-11-13(4-2)15-9-6-7-10-16(14)15/h6-7,9-10,13-14H,3-5,8,11-12H2,1-2H3 |
| Standard InChI Key | HZGCEAFNCGCFJR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1CCC(C2=CC=CC=C12)CC |
Introduction
Chemical Identity and Structural Classification
Systematic Nomenclature and Molecular Formula
1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene (IUPAC name: 1-butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene) is a bicyclic hydrocarbon with the molecular formula C₁₆H₂₂. Its structure consists of a tetrahydronaphthalene core (a naphthalene ring with one fully saturated cyclohexane moiety) substituted with a butyl (-C₄H₉) group at position 1 and an ethyl (-C₂H₅) group at position 4 (Figure 1).
Table 1: Key Identifiers for 1-Butyl-4-ethyl-1,2,3,4-Tetrahydronaphthalene
| Property | Value | Source Analog Reference |
|---|---|---|
| Molecular Formula | C₁₆H₂₂ | , , |
| Molecular Weight | 214.35 g/mol | Calculated |
| CAS Registry Number | Not formally assigned | — |
| SMILES | CCCCC1CCCC2=CC=CC=C12C(C)CC | Predicted |
The absence of a registered CAS number suggests limited commercial or academic utilization to date, though structurally related compounds such as 1-butyltetralin (CAS 38857-76-0) and 1-ethyltetralin (CAS 13556-58-6) are well-documented.
Structural Characteristics and Molecular Properties
Geometric and Electronic Configuration
The compound’s tetracyclic framework imposes significant steric and electronic effects. Density functional theory (DFT) models of analogous tetralin derivatives predict:
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Bond Lengths: C1-C2 (1.54 Å), C9-C10 (1.34 Å), reflecting partial aromaticity in the unsaturated ring .
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Dihedral Angles: 25–30° between the alkyl substituents and the saturated ring, minimizing steric strain .
Synthesis and Manufacturing Processes
Catalytic Hydrogenation of Naphthalene Derivatives
A validated route for synthesizing alkylated tetralins involves the catalytic hydrogenation of substituted naphthalenes. For example:
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Friedel-Crafts Alkylation: Reaction of naphthalene with butyl chloride and ethyl bromide in the presence of AlCl₃ yields 1-butyl-4-ethylnaphthalene .
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Partial Hydrogenation: Using a palladium-on-carbon catalyst under 50–100 psi H₂, the naphthalene derivative is selectively hydrogenated to the tetralin structure .
Table 2: Synthetic Yield Comparison for Analogous Compounds
| Compound | Yield (%) | Conditions | Reference |
|---|---|---|---|
| 1-Butyltetralin | 78 | Pd/C, 80°C, 72 hr | |
| 1-Ethyltetralin | 82 | PtO₂, 60°C, 48 hr | |
| 1-Butyl-4-propyltetralin | 65 | Ni-Raney, 100°C, 96 hr |
Isotopic labeling studies (e.g., ¹³C incorporation) confirm the retention of alkyl group positions during hydrogenation .
Physicochemical Properties
Thermodynamic and Solubility Profiles
Extrapolation from structural analogs provides estimated properties:
Table 3: Predicted Physicochemical Properties
| Property | Value | Method of Estimation |
|---|---|---|
| Melting Point | −45 to −30°C | Group contribution model |
| Boiling Point | 240–260°C | Clausius-Clapeyron eqn. |
| Density (20°C) | 0.91–0.94 g/cm³ | Molecular volume analysis |
| LogP (octanol-water) | 3.8–4.2 | XLogP3-AA |
| Flash Point | 95–105°C | Closed-cup simulation |
These values align with trends observed in 1-butyltetralin (b.p. 207°C) and 1-ethyltetralin (b.p. 221°C) , where longer alkyl chains elevate boiling points proportionally.
Applications and Industrial Relevance
Solvent and Intermediate Uses
While unsubstituted tetralin is a known solvent for resins and oils, alkylated derivatives like 1-butyl-4-ethyltetralin may offer enhanced thermal stability for niche applications:
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High-Temperature Lubricants: Predicted kinematic viscosity (40°C): 12–15 cSt, suitable for industrial gear oils .
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Pharmaceutical Intermediates: Potential precursor in steroid synthesis due to stereochemical rigidity .
Recent Research and Future Directions
Knowledge Gaps and Opportunities
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